![molecular formula C₄₈H₅₉NO₁₅ B1147024 13-{[(3-叔丁氧羰基)-2,2-二甲基-4S-苯基-1,3-恶唑烷丁-5R-基]甲酰}紫杉醇 III CAS No. 143527-72-4](/img/structure/B1147024.png)

13-{[(3-叔丁氧羰基)-2,2-二甲基-4S-苯基-1,3-恶唑烷丁-5R-基]甲酰}紫杉醇 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

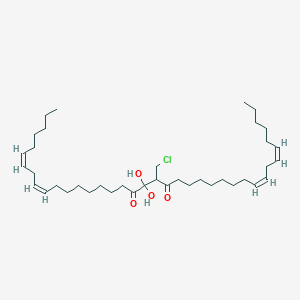

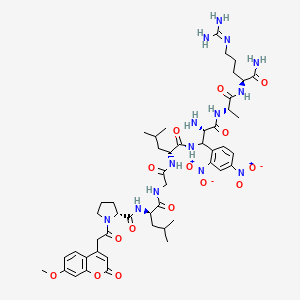

This compound is related to a class of taxol analogues, derived from baccatin III, a natural diterpene extracted from yew trees. These compounds are of interest due to their biological activities, particularly in the context of cancer research (Georg et al., 1992).

Synthesis Analysis

The synthesis of related taxol analogues often involves multiple steps, starting from precursors like 7-triethylsilyl baccatin III. The process includes the formation of N-acyl azetidinones and subsequent reactions to yield the desired derivatives (Georg et al., 1992). Additionally, other methods involve the use of 13-deoxybaccatin III, undergoing processes like oxidation and reduction to form various baccatin III derivatives (Ahn et al., 2002).

Molecular Structure Analysis

The molecular structure of baccatin III derivatives, including the compound , is characterized by multiple rings and functional groups. Solid-state NMR studies of similar compounds have been conducted to understand the conformational differences in various moieties of the molecule (Harper et al., 2002).

Chemical Reactions and Properties

Baccatin III derivatives undergo a range of chemical reactions, including hydroxylation, acylation, and amination, to yield various analogues with different functional groups and biological activities (Baldelli et al., 2003). These reactions are crucial for modifying the compound's properties and enhancing its biological efficacy.

Physical Properties Analysis

The physical properties of baccatin III derivatives like solubility, melting point, and crystalline structure can be influenced by the specific functional groups present in the molecule. The solid-state polymorphism of such compounds has been studied using techniques like X-ray analysis (Harper et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of baccatin III derivatives are affected by the various substituents and their positions on the molecule. Studies have shown how modifications at specific positions can lead to changes in biological activity and interaction with biological targets (Georg et al., 1992).

科学研究应用

合成和表征

13-{[(3-叔丁氧羰基)-2,2-二甲基-4S-苯基-1,3-恶唑烷丁-5R-基]甲酰}紫杉醇 III 是紫杉醇 III 的衍生物,是第二代抗癌紫杉烷(如 ortataxel)合成中的关键中间体。合成涉及关键步骤,如 C(14)β 羟基化和 C(13) 羰基的还原,为从紫杉中衍生的易得化合物提供了实用的半合成途径 (Baldelli 等,2003 年)。多西他赛开发过程中发现的杂质导致相关化合物的表征,进一步了解了合成过程和杂质形成 (Vasu Dev 等,2006 年)。

先进的合成技术

先进的合成技术已被用于创建紫杉醇 III 的衍生物,例如 14-氨基紫杉烷的选择性合成,它涉及碱诱导的去质子化和选择性胺化。该方法已用于创建一类新的抗肿瘤紫杉烷,其在 C-14 位具有氨基官能团,展示了紫杉醇 III 衍生物在药物合成中的多功能性 (Battaglia 等,2005 年)。

药效团设计

功能化氨基酸衍生物(包括与紫杉醇 III 结构相关的衍生物)已被合成并评估其对人癌细胞系的细胞毒性,展示了这些化合物在设计新抗癌剂中的潜力。这项研究突出了此类衍生物在药物化学和药物开发中的重要性 (Kumar 等,2009 年)。

结构和构象研究

对 10-脱乙酰紫杉醇 III(一种密切相关的化合物)的固态多态性的研究提供了对多态物中 NMR 位移差异起源的见解。了解这些化合物的构象和结构方面对于它们在药物合成和设计中的应用至关重要 (Harper 等,2002 年)。

属性

IUPAC Name |

3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYACHFKTHWNCKY-RTMVWDMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H59NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)